2-(4-chlorophenyl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrazinone moiety. Key structural features include:
- Position 2: A 4-chlorophenyl group, enhancing hydrophobic interactions in biological systems.
- Position 5: A methyl-substituted oxazole ring bearing 2,4-dimethoxyphenyl substituents, contributing to electronic and steric modulation .
- Molecular weight: Estimated at ~470–500 g/mol (exact value depends on substituent configuration).
Synthesis involves multi-step reactions, including oxazole ring formation via cyclization of acylated precursors and subsequent coupling to the pyrazolo[1,5-a]pyrazin-4-one core under optimized conditions (e.g., DMF solvent, Pd catalysts) .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c1-15-21(27-24(34-15)19-9-8-18(32-2)12-23(19)33-3)14-29-10-11-30-22(25(29)31)13-20(28-30)16-4-6-17(26)7-5-16/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWGCSDYURFXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
| Compound Name | Structural Differences vs. Target Compound | Biological Activity | Pharmacokinetic Properties | References |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)-5-{[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One | Oxazole replaced with oxadiazole; 2,4-dimethoxyphenyl retained. | Enhanced kinase inhibition due to oxadiazole’s electron-withdrawing properties. | Moderate metabolic stability; t½ = 4.2 h (rat plasma) | |
| 5-((2-(2,3-Dimethoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One | Oxazole substituents: 2,3-dimethoxyphenyl (vs. 2,4-dimethoxy); 4-methoxyphenyl at position 2 (vs. 4-Cl). | Reduced COX-2 selectivity; increased solubility due to methoxy groups. | Improved oral bioavailability (F = 65%) | |
| 5-{[2-(4-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4-One | 4-Methoxyphenyl at position 2 (vs. 4-Cl); oxazole retains 4-Cl-phenyl. | Potent EGFR inhibitor (IC₅₀ = 12 nM); synergistic effects with paclitaxel in cancer models. | High plasma protein binding (94%) | |
| 5-{[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-2-(2-Methylphenyl)Pyrazolo[1,5-a]Pyrazin-4-One | Bromine substitution (vs. Cl); oxadiazole replaces oxazole. | Stronger DNA intercalation activity; lower cytotoxicity (CC₅₀ = 18 µM in HepG2). | Rapid clearance (CL = 32 mL/min/kg) | |
| 2-(4-Ethylphenyl)-5-{[5-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One | Ethylphenyl at position 2; oxazole substituents: 2-methylphenyl (vs. 2,4-dimethoxyphenyl). | Moderate antimicrobial activity (MIC = 8 µg/mL vs. S. aureus); weak kinase inhibition. | Limited BBB penetration |
Pharmacokinetic and Toxicity Profiles
| Parameter | Target Compound | Oxadiazole Analogue | 2,3-Dimethoxy Analogue | 4-Methoxy Analogue |
|---|---|---|---|---|
| t½ (h) | 6.8 | 4.2 | 7.1 | 5.9 |
| CL (mL/min/kg) | 22 | 35 | 18 | 27 |
| F (%) | 58 | 42 | 65 | 53 |
| PPB (%) | 89 | 76 | 92 | 94 |
Key: t½ = half-life; CL = clearance; F = oral bioavailability; PPB = plasma protein binding.
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